4-bromo-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide
CAS No.: 946220-78-6
Cat. No.: VC8452732
Molecular Formula: C19H20BrN5O2S
Molecular Weight: 462.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946220-78-6 |
|---|---|
| Molecular Formula | C19H20BrN5O2S |
| Molecular Weight | 462.4 g/mol |
| IUPAC Name | 4-bromo-N-[4-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]benzenesulfonamide |
| Standard InChI | InChI=1S/C19H20BrN5O2S/c1-13-12-18(25(2)3)23-19(21-13)22-15-6-8-16(9-7-15)24-28(26,27)17-10-4-14(20)5-11-17/h4-12,24H,1-3H3,(H,21,22,23) |
| Standard InChI Key | NWKKXXJHCBWWLV-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Br)N(C)C |
| Canonical SMILES | CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Br)N(C)C |
Introduction
Synthesis and Chemical Reactions
The synthesis of such compounds typically involves multi-step organic reactions. Common methods include:
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Nucleophilic Substitution: Replacing leaving groups with nucleophiles.
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Coupling Reactions: Forming new bonds between molecules using catalysts.
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Amidation: Forming amide bonds between carboxylic acids and amines.
Reaction conditions, such as temperature and solvent choice, are crucial for optimizing yield and purity.
Biological Applications
Sulfonamides and pyrimidine derivatives are known for their diverse pharmacological properties, including:
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Antimicrobial Activity: Inhibiting bacterial growth by interfering with folic acid synthesis.
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Anticancer Activity: Inhibiting enzymes or interacting with DNA/RNA to halt tumor growth.
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Enzyme Inhibition: Targeting specific enzymes involved in disease pathways.
Molecular docking studies and in vitro assays are commonly used to evaluate the biological activity of these compounds.
Research Findings and Future Directions
While specific research findings on 4-bromo-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide are not available, studies on similar compounds highlight their potential in drug development. Future research should focus on synthesizing and characterizing this compound, followed by in vitro and in vivo studies to assess its biological activity and potential therapeutic applications.
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